ethyl 2-(1-phenyl-1H-benzo[d]imidazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
This compound is a heterocyclic hybrid featuring a benzimidazole core fused with a cyclopenta[d]thiazole scaffold and an ethyl ester group. The benzimidazole moiety (1-phenyl-1H-benzo[d]imidazole) is linked via a carboxamido group to the dihydrocyclopenta[d]thiazole ring.
Properties
IUPAC Name |
ethyl 2-[(1-phenylbenzimidazole-5-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-2-30-22(29)16-9-11-19-20(16)25-23(31-19)26-21(28)14-8-10-18-17(12-14)24-13-27(18)15-6-4-3-5-7-15/h3-8,10,12-13,16H,2,9,11H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTDTWVOTCAXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)N(C=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities. They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects. For example, some imidazole derivatives have been shown to block signal reception at the level of certain receptors, leading to a reduction in the transcription of specific genes.
Biochemical Pathways
Imidazole derivatives have been shown to affect a variety of biochemical pathways due to their broad range of biological activities.
Biological Activity
Ethyl 2-(1-phenyl-1H-benzo[d]imidazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 396.47 g/mol. The presence of various functional groups contributes to its biological activity.
Pharmacological Activities
1. Antimicrobial Activity
Research has indicated that derivatives of benzimidazole compounds often exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) in the range of 50 to 100 µM against common pathogens like Escherichia coli and Staphylococcus aureus .
2. Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly in the context of targeting specific cancer cell lines. In cellular assays, it has shown cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
The biological activity of this compound is thought to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in target cells, leading to apoptosis .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results highlighted its superior activity against multidrug-resistant strains compared to traditional antibiotics .
Case Study 2: Anticancer Activity
In another research effort focused on anticancer activity, this compound was tested against a panel of human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell types. Mechanistic studies revealed that it triggers apoptosis through caspase activation pathways .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Applications
Research has demonstrated that compounds similar to ethyl 2-(1-phenyl-1H-benzo[d]imidazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate exhibit promising anticancer activity. For instance:
- Synthesis and Evaluation : A series of benzo[d]imidazole derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines. The introduction of different substituents on the benzimidazole ring has been shown to influence cytotoxicity significantly. Compounds with specific substitutions demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells .
- Mechanism of Action : The proposed mechanisms include the inhibition of key enzymes involved in cancer cell proliferation and the induction of apoptosis. The structural characteristics of the compound facilitate interactions with target proteins, enhancing its efficacy .
Antimicrobial Applications
In addition to anticancer properties, this compound has been explored for its antimicrobial potential:
- Broad-Spectrum Activity : Studies indicate that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, certain analogs have shown minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
- Resistance Mechanism : The emergence of multi-drug resistant strains necessitates the development of new antimicrobial agents. Compounds like this compound are being investigated for their ability to overcome resistance mechanisms through novel modes of action .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a) Ethyl Thiazole-5-Carboxylate Derivatives
Compounds like ethyl 2-(2-(4-substituted) acetamido)-4-substituted-thiazole-5-carboxylate () share the thiazole-ester framework but lack the cyclopenta ring and benzimidazole. These derivatives are synthesized via condensation of thioureas with α-haloesters, whereas the target compound likely employs coupling reactions between benzimidazole carboxamides and cyclopenta-thiazole intermediates. The cyclopenta ring in the target compound may increase steric hindrance, affecting synthetic yields compared to simpler thiazoles .
b) Imidazole-Thiazole Coupled Derivatives
Nikalje et al. (2018) synthesized imidazole-thiazole hybrids as lanosterol 14-α demethylase inhibitors (). The target compound’s benzimidazole may enhance binding to hydrophobic enzyme pockets, while the cyclopenta ring could improve metabolic stability over linear thiazole systems .
c) Nitroimidazole Derivatives
describes 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols, which share the nitroimidazole core but lack the thiazole-ester system. The absence of nitro groups in the target compound may reduce cytotoxicity risks associated with nitroimidazoles .
d) Patent-Based Benzoimidazole-Pyridine Hybrids
A European patent () discloses 2-{4-[2-(2-fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester (m/z 609.5). This compound replaces the cyclopenta-thiazole with a pyridine ring, reducing lipophilicity (clogP ~3.5 vs. ~4.2 estimated for the target compound). The pyridine moiety may improve aqueous solubility but decrease membrane permeability compared to the cyclopenta-thiazole .
Crystallographic and Hydrogen-Bonding Analysis
However, tools like SHELXL () and Mercury CSD () are widely used for small-molecule refinement and hydrogen-bonding analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
